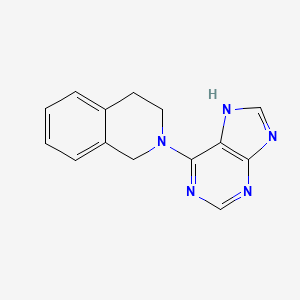![molecular formula C28H30N2O4 B12136021 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136021.png)
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the condensation reaction between an aromatic amine, a phenol, and formaldehyde . This reaction can be carried out in a one-pot process by heating the reactants together, or it can be performed sequentially. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzoxazine ring or the phenyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The compound’s structure allows it to interact with various biological molecules, potentially affecting signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2,4-dihydro-1,3-benzoxazine: A simpler benzoxazine derivative with fewer substituents.
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Another compound with a similar core structure but different substituents.
(5E)-2-(4-Butoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: A related compound with a thiazolo-triazole ring system.
Uniqueness
What sets 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its combination of butoxy and methoxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and potential applications. This unique structure allows for diverse functionalization and the development of novel materials with tailored properties.
Propiedades
Fórmula molecular |
C28H30N2O4 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
5-(4-butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O4/c1-4-5-17-33-22-15-11-20(12-16-22)28-30-25(23-7-6-8-26(32-3)27(23)34-28)18-24(29-30)19-9-13-21(31-2)14-10-19/h6-16,25,28H,4-5,17-18H2,1-3H3 |
Clave InChI |
IUYDIZTZGITFJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135947.png)
}-N-naphthylaceta mide](/img/structure/B12135950.png)
![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)
![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
